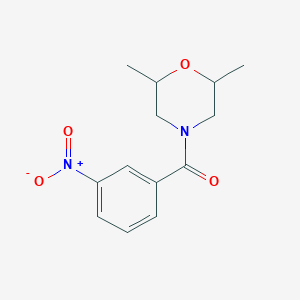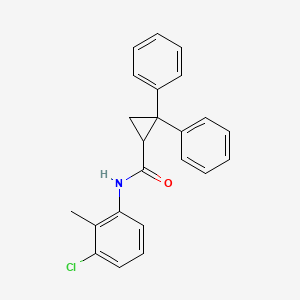
2,6-dimethyl-4-(3-nitrobenzoyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethyl-4-(3-nitrobenzoyl)morpholine is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a morpholine derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2,6-dimethyl-4-(3-nitrobenzoyl)morpholine is not fully understood. However, it has been shown to have an inhibitory effect on certain enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have a beneficial effect on cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body. In addition, it has been shown to have neuroprotective properties, which can help to protect neurons from damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,6-dimethyl-4-(3-nitrobenzoyl)morpholine for lab experiments is its unique properties. It has been shown to have potential as a therapeutic agent for the treatment of various diseases, which makes it a valuable compound for medicinal chemistry research. However, one of the limitations of the compound is its toxicity. It has been shown to be toxic to certain cell lines, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2,6-dimethyl-4-(3-nitrobenzoyl)morpholine. One of the most significant directions is the development of new therapeutic agents based on the compound. It has been shown to have potential as a treatment for various diseases, and further research could lead to the development of new drugs with improved efficacy and safety profiles. Another direction for research is the investigation of the compound's mechanism of action. Further research could help to elucidate the compound's mode of action, which could lead to a better understanding of its therapeutic potential. Finally, research could be conducted to investigate the compound's toxicity and potential side effects, which could help to improve its safety profile.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been synthesized using various methods and has been shown to have potential as a therapeutic agent for the treatment of various diseases. Further research is needed to fully understand the compound's mechanism of action and to develop new therapeutic agents based on the compound.
Synthesemethoden
The synthesis of 2,6-dimethyl-4-(3-nitrobenzoyl)morpholine has been achieved using various methods. One of the most commonly used methods involves the reaction of 3-nitrobenzoyl chloride with 2,6-dimethylmorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2,6-dimethyl-4-(3-nitrobenzoyl)morpholine has been used in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry. The compound has been shown to have potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been used as a precursor for the synthesis of other compounds with potential therapeutic properties.
Eigenschaften
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-9-7-14(8-10(2)19-9)13(16)11-4-3-5-12(6-11)15(17)18/h3-6,9-10H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYZQTKHFHDBEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(cyclohexylamino)sulfonyl]-1H-indole-3-carboxamide](/img/structure/B5116075.png)
![4-[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinyl]thiomorpholine](/img/structure/B5116082.png)
![2-[4-(2-bromo-4,5-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5116083.png)

![N-(2,4-dichlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B5116114.png)
![3-({[3-(dimethylamino)-2,2-dimethylpropyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5116123.png)
![methyl N-[(4-methylphenyl)sulfonyl]tryptophanate](/img/structure/B5116127.png)
![5-propyl-3-(1-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}-2-pyrrolidinyl)isoxazole](/img/structure/B5116130.png)
![N~2~-(4-fluorophenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5116138.png)
![2-(4-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B5116146.png)


![(1,3-benzodioxol-5-ylmethyl)(2-methoxydibenzo[b,d]furan-3-yl)amine](/img/structure/B5116183.png)
![N-[3-(aminocarbonyl)phenyl]-3-ethoxybenzamide](/img/structure/B5116186.png)
